[2-(hydroxymethyl)-7H-purin-6-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917235-60-0 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-7H-purin-6-yl]methanol |
InChI |
InChI=1S/C7H8N4O2/c12-1-4-6-7(9-3-8-6)11-5(2-13)10-4/h3,12-13H,1-2H2,(H,8,9,10,11) |
InChI Key |
ZEYZEQCIYXNGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)CO)CO |
Origin of Product |
United States |
Structural Analysis and Theoretical Considerations of 2 Hydroxymethyl 7h Purin 6 Yl Methanol
Systematic Nomenclature and Advanced Structural Representation Conventions for [2-(hydroxymethyl)-7H-purin-6-yl]methanol
The unambiguous identification of a chemical entity is paramount for scientific discourse. The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived by treating the purine (B94841) ring system as the parent structure.
The numbering of the purine ring follows a standardized convention, which is crucial for locating substituents. The imidazole (B134444) ring is numbered counter-clockwise, and the pyrimidine (B1678525) ring is numbered clockwise. The "7H" designation specifies the location of the hydrogen atom on the nitrogen at position 7 of the purine ring, which is essential for defining the tautomeric state. The substituents are two hydroxymethyl (-CH₂OH) groups, one at position 2 and the other at position 6.
For computational and database purposes, other advanced structural representation conventions are employed. These include the Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI).
| Representation | Identifier |
| IUPAC Name | This compound |
| SMILES | OCc1nc(CO)c2[nH]cnc2n1 |
| InChI | InChI=1S/C7H8N4O2/c12-3-5-8-1-10-7(11-5)6(4-13)9-2-10/h1-2,12-13H,3-4H2,(H,8,11) |
These machine-readable formats allow for the precise and consistent representation of the molecule's connectivity and, in the case of InChI, its tautomeric state.
Tautomeric Equilibria and Isomerism of this compound
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental characteristic of purine chemistry. The location of the labile proton among the nitrogen atoms of the purine ring system gives rise to different tautomers with distinct electronic and potentially biological properties.
Theoretical Predictions of Dominant Tautomeric Forms and Interconversion Pathways
For this compound, several tautomeric forms are theoretically possible. The most common prototropic tautomerism in purines involves the N(7)H and N(9)H forms. Theoretical calculations, such as those employing density functional theory (DFT), can predict the relative stabilities of these tautomers. nih.gov In many substituted purines, the N(9)H tautomer is often found to be more stable in the gas phase and in non-polar solvents. However, the presence of substituents and the surrounding medium can significantly influence this equilibrium.
The hydroxymethyl groups at C2 and C6 can engage in intramolecular hydrogen bonding with the purine ring nitrogens, which could stabilize certain tautomeric forms. For instance, a hydrogen bond between the hydroxyl proton of the C6-hydroxymethyl group and the N(1) or N(7) nitrogen could influence the tautomeric preference.
The interconversion between tautomers typically proceeds through proton transfer mechanisms, which can be either intramolecular or solvent-assisted. The energy barriers for these interconversions determine the rate at which equilibrium is established.
Predicted Relative Stabilities of Major Tautomers:
| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Dominance |
| N(9)H-Tautomer | 0 (Reference) | High |
| N(7)H-Tautomer | 1-3 | Moderate |
| Other Tautomers | > 5 | Low |
Note: These are generalized predictions based on related purine systems and are subject to change with specific computational models and solvent conditions.
Spectroscopic Signatures for Tautomer Elucidation in Research Samples
Experimentally, the dominant tautomeric form in a given sample can be elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The chemical shift of the C4, C5, and C8 protons and carbons can be particularly informative for distinguishing between N(7)H and N(9)H tautomers. For instance, the C8-H proton is typically more deshielded in the N(7)H tautomer compared to the N(9)H tautomer.
Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum can provide direct evidence for the location of the proton. The frequency of the N-H stretch can differ between the N(7)H and N(9)H tautomers.
UV-Vis Spectroscopy: The electronic transitions of the purine ring system result in characteristic UV absorption spectra. The wavelength of maximum absorption (λmax) can vary between different tautomers, allowing for their differentiation.
Conformational Analysis of Hydroxymethyl Substituents and Purine Ring in this compound
The flexibility of the exocyclic hydroxymethyl groups adds another layer of complexity to the structural landscape of this molecule. The rotation around the C-C and C-O single bonds of these substituents gives rise to various conformers.
Dihedral Angle Preferences and Rotational Barriers
The orientation of the hydroxymethyl groups relative to the purine ring can be described by dihedral angles. For the C2-hydroxymethyl group, a key dihedral angle is C(N1)-C(2)-C(methylene)-O, and for the C6-hydroxymethyl group, it is N(1)-C(6)-C(methylene)-O. The conformational preferences of these groups are governed by a balance of steric hindrance and potential intramolecular interactions. nih.govnih.gov
The rotational barriers around these bonds determine the conformational flexibility. Computational methods can be used to calculate the potential energy surface as a function of these dihedral angles, revealing the low-energy conformations and the energy barriers between them.
Predicted Low-Energy Dihedral Angles for Hydroxymethyl Groups:
| Dihedral Angle | Predicted Stable Conformations (degrees) |
| N(1)-C(2)-C(methylene)-O | ~60°, 180°, -60° |
| N(1)-C(6)-C(methylene)-O | ~60°, 180°, -60° |
Note: These values are illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Intramolecular Hydrogen Bonding Network Characterization
A significant feature of this compound is the potential for the formation of an intramolecular hydrogen bonding network. nih.govunito.it The hydroxyl groups of the substituents can act as both hydrogen bond donors and acceptors, as can the nitrogen atoms of the purine ring.
Several intramolecular hydrogen bonds are possible, which can influence both the tautomeric equilibrium and the conformational preferences of the hydroxymethyl groups. For example:
A hydrogen bond between the hydroxyl proton of the C2-hydroxymethyl group and the N(3) nitrogen.
A hydrogen bond between the hydroxyl proton of the C6-hydroxymethyl group and the N(1) or N(7) nitrogen.
A hydrogen bond between the N(1)H or N(7)H proton and the oxygen of one of the hydroxymethyl groups.
The existence and strength of these hydrogen bonds can be investigated using computational methods by analyzing geometric parameters (bond distances and angles) and through techniques like Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net Spectroscopic methods, particularly IR spectroscopy in dilute solutions, can also provide evidence for intramolecular hydrogen bonding through shifts in the O-H stretching frequencies.
Potential Intramolecular Hydrogen Bonds:
| Donor | Acceptor | Predicted Strength |
| C2-OH | N3 | Moderate |
| C6-OH | N1 | Moderate |
| C6-OH | N7 | Weak to Moderate |
| N7-H | O (C6-hydroxymethyl) | Weak |
The interplay of these structural factors—tautomerism, conformation, and intramolecular hydrogen bonding—ultimately defines the three-dimensional structure and reactivity of this compound.
Computational Chemistry Approaches to this compound Structure and Reactivity
Computational chemistry serves as a powerful tool for investigating the molecular properties of chemical compounds, offering insights that are complementary to experimental data. For this compound, theoretical methods are essential for a deep understanding of its electronic structure, dynamic behavior in different environments, and inherent reactivity. These computational approaches allow for a detailed exploration of the molecule at the atomic level, providing predictive power and a framework for rationalizing its chemical nature.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes
Density Functional Theory (DFT) stands as a primary method in quantum chemistry for studying the electronic properties of molecules. By approximating the electron density of a system, DFT can accurately predict its geometry and various other characteristics. For purine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311G**, are employed to determine optimized geometries and electronic structures. nih.govnih.gov
These calculations provide crucial information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. hakon-art.com
Furthermore, DFT is highly effective in predicting vibrational spectra. The calculated frequencies of vibrational modes can be compared with experimental data from Infrared (IR) and Raman spectroscopy to assign specific atomic motions, such as stretching and bending of bonds, to the observed spectral peaks. nih.gov For this compound, this would involve analyzing the characteristic vibrations of the purine ring's C-N and C=N bonds, as well as the N-H and the hydroxymethyl groups' O-H and C-O bonds.
Table 1: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Typical Computational Method | Predicted Frequency (cm⁻¹) | Assignment |
| O-H Stretch | B3LYP / 6-311++G(d,p) | 3400 - 3550 | Stretching of the hydroxyl group |
| N-H Stretch | B3LYP / 6-311++G(d,p) | 3300 - 3400 | Stretching of the purine ring N-H |
| C-H Stretch | B3LYP / 6-311++G(d,p) | 2900 - 3100 | Stretching of C-H in hydroxymethyl and purine ring |
| C=N/C=C Stretch | B3LYP / 6-311++G(d,p) | 1550 - 1680 | Aromatic ring stretching vibrations |
| C-O Stretch | B3LYP / 6-311++G(d,p) | 1000 - 1150 | Stretching of the hydroxymethyl C-O bond |
Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of molecular behavior. This technique is invaluable for understanding conformational flexibility, solvent effects, and intermolecular interactions. nih.govnih.gov
For this compound, MD simulations can reveal the rotational freedom of the two hydroxymethyl groups and the planarity of the purine ring. When simulated in a solvent like water, MD can illustrate the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and amine protons and the surrounding water molecules, which is critical for understanding its solubility and interaction profile. In the context of drug design, MD simulations are frequently used to assess the stability of a ligand within the binding pocket of a protein target, such as a cyclin-dependent kinase (CDK). nih.gov Such simulations can verify if a docked pose is stable over time, providing confidence in virtual screening results. nih.gov
Quantum Chemical Descriptors for Reactivity Prediction and Site Specificity
From the electronic structure calculated by DFT, a variety of quantum chemical descriptors can be derived to quantify and predict a molecule's reactivity. hakon-art.com These descriptors offer a theoretical basis for understanding reaction mechanisms and the selectivity of reactive sites. rsc.org
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A softer molecule (lower hardness) is generally more reactive. researchgate.net
Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. hakon-art.comnih.gov
In addition to these global descriptors, local reactivity can be predicted using Fukui functions . These functions identify which atoms in a molecule are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species) by analyzing the change in electron density upon the addition or removal of an electron. For this compound, this could pinpoint specific nitrogen atoms in the purine ring as likely sites for electrophilic interaction or the oxygen atoms as sites for nucleophilic character.
Table 2: Illustrative Quantum Chemical Descriptors for a Purine Analog
This table contains representative data based on published values for purine derivatives, as specific calculations for the title compound are not available. researchgate.net Values are typically reported in atomic units (a.u.) or electron volts (eV).
| Descriptor | Symbol | Representative Value | Interpretation |
| HOMO Energy | E_HOMO | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | E_LUMO | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.0 eV | Correlates with chemical stability and reactivity hakon-art.com |
| Chemical Hardness | η | 2.5 eV | Resistance to deformation of electron cloud researchgate.net |
| Electrophilicity Index | ω | 1.6 eV | Propensity to act as an electrophile nih.gov |
By integrating these computational methods, a detailed and multi-faceted understanding of this compound can be constructed, guiding future experimental work and application development.
Synthetic Methodologies for 2 Hydroxymethyl 7h Purin 6 Yl Methanol and Its Analogues
Precursor Chemistry and Strategic Building Blocks for [2-(hydroxymethyl)-7H-purin-6-yl]methanol Synthesis
The construction of the purine (B94841) ring system is a fundamental aspect of the total synthesis of this compound. The most common and versatile precursors are substituted pyrimidine (B1678525) and imidazole (B134444) derivatives, which are strategically chosen to facilitate the subsequent introduction of the desired functional groups.
A prevalent starting material for the synthesis of 2,6-disubstituted purines is 2,6-dichloropurine (B15474) . This precursor is advantageous due to the differential reactivity of the two chlorine atoms, with the C6 position being more susceptible to nucleophilic substitution than the C2 position. This reactivity difference allows for sequential and selective functionalization. arkat-usa.org The synthesis of 2,6-dichloropurine can be achieved from readily available starting materials such as xanthine (B1682287) (2,6-dihydroxypurine) through chlorination with reagents like phosphorus oxychloride. chemicalbook.comguidechem.com
Another important class of precursors are 4,5-diaminopyrimidines . These compounds provide the pyrimidine ring of the purine scaffold, and the adjacent amino groups are poised for the cyclization reaction that forms the imidazole ring. researchgate.netresearchgate.netacs.orgacs.org The substituents at the 2- and 6-positions of the pyrimidine ring can be installed prior to the cyclization, thus dictating the final substitution pattern of the purine. For instance, starting with a 4,5-diaminopyrimidine (B145471) bearing the appropriate precursors to the hydroxymethyl groups at the 2- and 6-positions would be a direct approach.
The table below summarizes key precursors and their roles in the synthesis of the target molecule.
| Precursor Molecule | Role in Synthesis | Reference(s) |
| 2,6-Dichloropurine | A versatile starting material for sequential nucleophilic substitution at the C6 and C2 positions. | arkat-usa.org |
| Xanthine | A common and inexpensive starting material for the synthesis of 2,6-dichloropurine. | chemicalbook.comguidechem.com |
| 4,5-Diaminopyrimidines | Building blocks that provide the pyrimidine ring for the construction of the purine scaffold through imidazole ring cyclization. | researchgate.netresearchgate.netacs.orgacs.org |
Total Synthesis Approaches to this compound
The total synthesis of this compound can be approached through various strategies that focus on the formation of the purine ring and the introduction of the hydroxymethyl groups.
The formation of the purine ring system is typically achieved by constructing the imidazole ring onto a pre-existing pyrimidine core. As mentioned previously, 4,5-diaminopyrimidines are key intermediates in this process. The cyclization to form the imidazole portion of the purine can be accomplished using various one-carbon sources. For example, reaction with formic acid or its derivatives will install a hydrogen at the C8 position. The choice of the cyclizing agent is critical for the final structure of the purine.
A key challenge in the synthesis of this compound is the regioselective introduction of the two hydroxymethyl groups. A highly effective strategy involves the use of 2,6-dihalopurines as starting materials. Research has shown that regioselective hydroxymethylation of 2,6-dihalopurines can be achieved to produce 2,6-bis(hydroxymethyl)purines. researchgate.netresearchgate.net
This transformation can be accomplished through a palladium-catalyzed cross-coupling reaction. The higher reactivity of the halogen at the C6 position allows for a sequential approach. First, the C6-halogen can be selectively replaced by a hydroxymethyl group (or a protected equivalent). Subsequently, the C2-halogen can be functionalized. This stepwise approach provides excellent control over the synthesis.
The following table outlines a plausible synthetic sequence starting from 2,6-dichloropurine.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Selective C6-hydroxymethylation | (Acyloxymethyl)zinc iodide, Pd catalyst | 2-chloro-6-(hydroxymethyl)purine |
| 2 | C2-hydroxymethylation | (Acyloxymethyl)zinc iodide, Pd catalyst | This compound (after deprotection) |
This method highlights the power of modern cross-coupling chemistry in achieving selective functionalization of heterocyclic systems.
Semi-Synthetic Routes Utilizing Modified Purine Scaffolds
Semi-synthetic approaches to this compound begin with a pre-existing, often commercially available, purine derivative that is then chemically modified. A common starting material for such routes is 6-chloropurine . nih.govnih.govacs.orgrsc.org The chloro group at the C6 position is a versatile handle for introducing a variety of functional groups through nucleophilic substitution.
For the synthesis of the target molecule, a two-step functionalization would be necessary. First, a hydroxymethyl group would need to be introduced at the C2 position, followed by the conversion of the C6-chloro group to a hydroxymethyl group. Alternatively, a purine with a different substituent at the C2 position could be chosen and subsequently converted to a hydroxymethyl group.
Chemoenzymatic Synthesis of this compound and Related Compounds
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. While specific enzymatic di-hydroxymethylation of a purine core has not been extensively reported, enzymes play a significant role in the synthesis of purine derivatives and nucleosides. nih.govnih.govneb.comneb.compharmgkb.org
For instance, nucleoside phosphorylases can be used to attach sugar moieties to pre-functionalized purine bases. In the context of the target molecule, one could envision the enzymatic glycosylation of a synthetically prepared this compound to produce its corresponding nucleoside analogues. Furthermore, oxidoreductases could potentially be employed for the selective oxidation of methyl groups on a purine scaffold to hydroxymethyl groups, although this would require careful selection or engineering of the enzyme to achieve the desired regioselectivity.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of purine synthesis, several green approaches have been developed. These include the use of microwave irradiation to accelerate reactions and reduce energy consumption, the use of water as a solvent, and the development of catalytic reactions that minimize waste. researchgate.netrsc.orgrasayanjournal.co.in
For the synthesis of this compound, the palladium-catalyzed cross-coupling reactions for the introduction of the hydroxymethyl groups can be optimized to align with green chemistry principles. This could involve using highly efficient catalysts to minimize catalyst loading, employing aqueous reaction media, and developing methods for catalyst recycling. Furthermore, the use of microwave-assisted synthesis for the nucleophilic substitution reactions on the purine ring can significantly shorten reaction times and improve energy efficiency. researchgate.net The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, would also contribute to a more sustainable synthesis by reducing solvent usage and waste generation.
Solvent-Free or Environmentally Benign Solvent Systems
A major thrust in modern organic synthesis is the reduction or elimination of hazardous organic solvents, a key principle of green chemistry. mdpi.comresearchgate.net This is particularly relevant in the synthesis of purine derivatives, where traditional methods often rely on toxic solvents. rasayanjournal.co.in
One of the most promising environmentally benign solvents is water. mdpi.com Microwave-assisted synthesis in aqueous media has been demonstrated as a green and regioselective method for producing pyrimidine and purine derivatives. researchgate.net This technique offers significant advantages, including reduced reaction times, simplified handling, and often higher yields compared to conventional heating. rasayanjournal.co.inresearchgate.net
Solvent-free reaction conditions represent an even more advanced green chemistry approach. mdpi.com Mechanochemical methods, such as ball milling or grinding, have been successfully employed for the synthesis of purine alkaloid cocrystals and other derivatives. rasayanjournal.co.inacs.orgacs.org These techniques involve the physical mixing of reactants in the absence of a bulk solvent, which can lead to clean reactions, high yields, and simple product workup. rasayanjournal.co.in For a molecule like this compound, a potential solvent-free approach could involve the solid-state reaction of a suitably substituted diaminopyrimidine with an appropriate cyclization agent.
Table 1: Comparison of Green Synthetic Approaches for Purine Analogues
| Method | Principle | Solvent System | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactants. | Water, or other benign solvents. | Short reaction times, high yields, enhanced regioselectivity, reduced solvent use. rasayanjournal.co.inresearchgate.net | Effective for alkylation and cyclization reactions in purine synthesis. researchgate.net |
| Mechanochemical Synthesis | Induces reactions through mechanical force (grinding, milling). | Solvent-free (neat) or liquid-assisted grinding. | Eliminates bulk solvents, reduces waste, can create novel solid-state structures. rasayanjournal.co.in | Successfully used to form cocrystals of purine alkaloids. acs.orgacs.org |
| Aqueous Synthesis | Utilizes water as the reaction medium. | Water. | Non-flammable, non-toxic, cost-effective, and widely available. mdpi.com | Can be challenging for reactants with low water solubility but is highly desirable. mdpi.com |
| Visible-Light-Enhanced Synthesis | Uses visible light to promote reactions, often without an external photocatalyst. | Common organic solvents. | Mild, metal-free conditions, high efficiency. acs.org | Demonstrated for the synthesis of pyrazolo[1,5-a] acs.orgnih.govnih.govtriazine-2,4-diamines via EDA complexes. acs.org |
Catalyst Development for Enhanced Efficiency
Catalysis is fundamental to modern chemistry, enabling reactions to proceed under milder conditions with greater speed and selectivity. nih.gov In purine synthesis, catalyst development is crucial for functionalizing the purine core in a controlled manner. rsc.org
Recent advancements include the use of dual photoredox and nickel catalysis for the late-stage functionalization of purine nucleosides. nih.gov This method allows for the direct sp²–sp³ cross-coupling of chloropurines with a wide range of alkyl bromides, enabling the introduction of diverse functional groups at the C6 position. nih.gov Another approach involves iodine-catalyzed oxidative functionalization, which provides a tool for assembling a variety of purin-8-one derivatives under mild conditions using I₂ as the catalyst and TBHP as the oxidant. rsc.org
Enzymatic synthesis represents a powerful green catalytic strategy. nih.govmdpi.com The use of enzymes, such as nucleoside phosphorylases, in one-pot transglycosylation reactions is an environmentally friendly, highly selective, and efficient alternative to traditional chemical routes for producing nucleoside analogues. mdpi.com Metal-free synthesis is also a significant area of development. One-pot methods using Vilsmeier-type reagents have been developed to produce highly substituted purines in good to high yields without the need for metal catalysts. acs.orgnih.gov These scalable reactions show low sensitivity to moisture and oxygen, making them highly practical. acs.org Furthermore, photocatalyst-free, visible-light-enhanced strategies have emerged for creating purine analogues through the formation of electron donor–acceptor (EDA) complexes, avoiding the use of external transition metals, oxidants, or bases. acs.org
Table 2: Selected Catalytic Systems for the Synthesis of Purine Analogues
| Catalytic System | Reaction Type | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Cross-Coupling | Allows direct C6-alkylation of chloropurines with alkyl bromides under mild conditions. nih.gov | Functionalization of a 2,6-dichloropurine precursor. |
| Iodine Catalysis | Oxidative Functionalization | Metal-free, mild conditions for C-H functionalization at the C8 position. rsc.org | Modification of the purine core if required. |
| Enzymatic (e.g., Phosphorylases) | Transglycosylation | Highly selective, environmentally benign, operates in aqueous media. mdpi.com | Synthesis of the corresponding nucleoside of the target compound. |
| Vilsmeier-Type Reagents | Cyclization/One-Pot Synthesis | Metal-free, scalable, straightforward method from diaminopyrimidines. acs.orgnih.gov | A direct route to the purine scaffold from a pyrimidine precursor. |
| Ni(II)-Catalyst | Dehydrogenative Coupling | Enables synthesis of 8-substituted purines from diaminopyrimidines and alcohols. rsc.org | Potential route using a diaminopyrimidine and a C1 synthon. |
Advanced Purification and Isolation Strategies for this compound in Research Scales
The purification and isolation of this compound present challenges characteristic of polar, heterocyclic compounds. The two hydroxymethyl groups confer high polarity, which can lead to strong interactions with polar stationary phases and poor solubility in nonpolar solvents, complicating standard purification schemes.
Crystallization is a powerful and widely used technique for the purification of purine derivatives, as they are often crystalline solids. masterorganicchemistry.com An ideal recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. masterorganicchemistry.com For highly polar compounds, mixed solvent systems are often required. Techniques such as slow evaporation, vapor diffusion, or the use of co-formers to create cocrystals can be employed to obtain high-purity crystalline material. acs.orgacs.org The formation of salts can also alter crystal morphology and solubility, aiding in purification. um.edu.mt
Chromatography remains a cornerstone of purification in research settings. numberanalytics.com However, the properties of this compound necessitate careful selection of the chromatographic method.
Normal-Phase Chromatography: Standard silica (B1680970) gel chromatography can be problematic for polar and basic compounds like purines, often resulting in significant tailing or streaking of the product on the column. reddit.com This is due to strong, sometimes irreversible, binding to the acidic silanol (B1196071) groups on the silica surface. To mitigate this, mobile phases are often modified with additives like ammonia (B1221849) or triethylamine (B128534) to improve elution. reddit.com Alternatively, using a less acidic stationary phase, such as activated alumina, can be a better option for basic compounds. reddit.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying polar compounds. reddit.com Specialized reverse-phase columns, such as those with polar-embedded or polar-endcapped C18 phases, are designed to be stable in highly aqueous mobile phases (even 100% water), which are necessary to retain and separate very polar molecules. nih.govtheanalyticalscientist.com This technique offers high resolution and is readily scalable from analytical to preparative scales. theanalyticalscientist.com
Hydrophilic Interaction Chromatography (HILIC): HILIC is another valuable technique for separating highly polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination is effective for retaining and resolving compounds that elute too quickly in reverse-phase chromatography.
Table 3: Overview of Purification Techniques for Polar Purine Derivatives
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Crystallization | Separation based on differences in solubility and the ability to form a crystal lattice. masterorganicchemistry.com | Can provide very high purity material in a single step; scalable and cost-effective. numberanalytics.com | Finding a suitable solvent can be difficult; may not be effective for all impurities; some compounds do not crystallize easily. masterorganicchemistry.com |
| Normal-Phase Chromatography (Modified) | Separation based on polarity, with a polar stationary phase (e.g., silica, alumina) and nonpolar mobile phase. numberanalytics.com | Good for separating isomers; well-established technique. | Can cause irreversible adsorption and tailing for highly polar/basic compounds; requires organic solvents. reddit.com |
| Reverse-Phase HPLC (Aqueous Compatible) | Separation based on hydrophobicity, with a nonpolar stationary phase and polar mobile phase. numberanalytics.com | Excellent for polar compounds; high resolution and efficiency; can handle aqueous samples. nih.govtheanalyticalscientist.com | Can be expensive; removing water from the final product requires lyophilization or evaporation. reddit.com |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Superior retention for very polar compounds that are not retained in RP-HPLC. | Can have longer equilibration times; mobile phase and analyte solubility can be complex. |
Chemical Reactivity and Derivatization of 2 Hydroxymethyl 7h Purin 6 Yl Methanol
Reactions of the Hydroxymethyl Functionalities
The presence of two hydroxymethyl groups at the C2 and C6 positions of the purine (B94841) ring provides key sites for synthetic modification. These primary alcohol groups can undergo a variety of well-established transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
Selective Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The selective oxidation of the hydroxymethyl groups in [2-(hydroxymethyl)-7H-purin-6-yl]methanol can yield the corresponding dialdehyde, dicarboxylic acid, or mono-oxidized products, depending on the reagents and reaction conditions employed. The ability to selectively oxidize one or both alcohol functionalities is crucial for creating a diverse set of derivatives.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). For the synthesis of the corresponding dicarboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically required.
| Product | Reagent | Conditions | Notes |
| 2,6-Diformyl-7H-purine | MnO₂ | Inert solvent (e.g., Dichloromethane) | Selective for benzylic and allylic alcohols. |
| 7H-Purine-2,6-dicarboxylic acid | KMnO₄ | Aqueous base, heat | Strong oxidation, may require protection of the purine N-H. |
Esterification and Etherification Reactions for Structural Modification
The hydroxyl groups can be readily converted into esters and ethers to modify the steric and electronic properties of the molecule. Esterification is typically achieved by reaction with an acyl halide or anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. Etherification can be accomplished via the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
These reactions allow for the introduction of a wide array of functional groups, which can influence the solubility, lipophilicity, and biological activity of the resulting derivatives.
| Reaction Type | Reagents | Typical Product |
| Esterification | Acetic anhydride, Pyridine | [2,6-Bis(acetoxymethyl)-7H-purine] |
| Etherification | NaH, Methyl iodide | [2,6-Bis(methoxymethyl)-7H-purine] |
Nucleophilic Substitution Reactions Involving Hydroxyl Groups
The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxymethyl groups into chloromethyl and bromomethyl groups, respectively. These halogenated intermediates are then susceptible to displacement by a variety of nucleophiles, including amines, azides, and thiols, providing a versatile route to a wide range of C2 and C6-substituted purine derivatives.
Transformations of the Purine Heterocycle in this compound
The purine ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the hydroxymethyl groups can also affect the regioselectivity of these transformations.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Purine Core
Electrophilic aromatic substitution on the purine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. When such reactions do occur, they typically take place at the C8 position. However, the reactivity is highly dependent on the substituents present on the ring.
Conversely, nucleophilic aromatic substitution (SNAr) is a more common reaction for purines, particularly when a good leaving group is present at the C2, C6, or C8 positions. masterorganicchemistry.compressbooks.publibretexts.org In the case of this compound, the hydroxymethyl groups themselves are not good leaving groups. However, they can be converted into leaving groups, as mentioned previously, to enable SNAr reactions. The purine ring is electron-poor, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring can further accelerate this type of reaction. masterorganicchemistry.combeilstein-journals.org
Modifications at Nitrogen Atoms (e.g., N-alkylation, N-acylation)
The nitrogen atoms of the purine ring, particularly N7 and N9, are nucleophilic and can be readily alkylated or acylated. The regioselectivity of N-alkylation is often a complex issue and can be influenced by the reaction conditions, the nature of the alkylating agent, and the substituents on the purine ring. nih.gov For 7H-purines, alkylation commonly occurs at the N7 and N9 positions. The presence of substituents at C6 can influence the N7 versus N9 selectivity. nih.gov For instance, direct N7 regioselective alkylation has been achieved on certain 6-substituted purines. nih.gov
N-acylation, typically with acyl halides or anhydrides, also occurs at the ring nitrogens. These reactions can be used to introduce a variety of functional groups or to protect the nitrogen atoms during other synthetic transformations.
| Reaction Type | Reagents | Position of Modification |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N7 and/or N9 |
| N-Acylation | Acyl chloride, Pyridine | N7 and/or N9 |
Synthesis of Structurally Modified Analogues and Chemical Probes Based on this compound
The synthesis of structurally modified analogues and chemical probes derived from this compound is a key area of interest for exploring the structure-activity relationships of purine derivatives in various biological contexts. nih.gov These modifications can be strategically designed to probe interactions with biological targets or to enhance specific physicochemical properties.
The rational design of analogues of this compound involves the strategic introduction of substituents to modulate the steric bulk and electronic environment of the molecule. These modifications can influence the molecule's conformation, binding affinity for biological targets, and metabolic stability.
Steric Modifications:
The introduction of sterically demanding groups can be used to probe the spatial constraints of a binding pocket or to alter the molecule's solubility and pharmacokinetic properties. Common strategies include:
Alkylation: The nitrogen atoms of the purine ring (N7 or N9) can be alkylated to introduce various alkyl or aryl groups. rsc.org For instance, reaction with alkyl halides in the presence of a base can yield N-substituted analogues. rsc.org The choice of the alkylating agent allows for a systematic variation of the size and shape of the substituent.
Substitution at C6: The hydroxymethyl group at the C6 position can be replaced with larger alkyl or aryl groups through methods like photoredox/nickel dual catalytic cross-coupling, which allows for the coupling of chloropurines with a range of alkyl bromides. nih.gov
Electronic Modifications:
Altering the electronic properties of the purine ring can impact its hydrogen bonding capabilities, pKa, and susceptibility to metabolic enzymes. Key approaches include:
Introduction of Electron-Withdrawing or -Donating Groups: Halogens, nitro groups, or cyano groups can be introduced to decrease the electron density of the purine ring. Conversely, amino or alkoxy groups can increase the electron density. These substitutions can be achieved by starting from appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors before the formation of the purine ring. mdpi.com
Modification of the Hydroxymethyl Groups: The hydroxyl groups can be converted to ethers or esters to modify the electronic nature and hydrogen-bonding capacity of the side chains. For example, esterification with various carboxylic acids can introduce a range of electronically diverse acyl groups.
A summary of potential modifications and their expected impact is presented in the table below.
| Modification Site | Type of Modification | Potential Impact on Properties | Representative Synthetic Approach |
| N7/N9 Position | Alkylation with bulky groups | Increased steric hindrance, altered solubility | Reaction with alkyl halides in the presence of a base. rsc.org |
| C6 Position | Substitution with alkyl/aryl groups | Modified steric and electronic profile, potential for altered biological interactions. | Photoredox/nickel dual catalytic cross-coupling of a C6-chloro precursor. nih.gov |
| Purine Ring | Introduction of halogens | Increased electron-withdrawing character, potential for halogen bonding. | Synthesis from halogenated pyrimidine precursors. |
| Hydroxymethyl Groups | Esterification or Etherification | Altered polarity, hydrogen bonding capacity, and metabolic stability. | Reaction with acyl chlorides or alkyl halides. |
This table presents hypothetical modifications based on established purine chemistry, as direct derivatization data for this compound is not available.
Isotope labeling is a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and studying enzyme kinetics. nih.gov The synthesis of isotopically labeled this compound would enable detailed investigations into its biological fate and mechanism of action.
Commonly used stable isotopes for labeling organic molecules include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The choice of isotope and its position within the molecule depends on the specific research question and the analytical technique to be employed (e.g., mass spectrometry or nuclear magnetic resonance spectroscopy).
Synthetic Strategies for Isotope Labeling:
Labeling the Purine Core:
¹⁵N-Labeling: ¹⁵N-labeled purine rings can be synthesized by using ¹⁵N-enriched precursors, such as ¹⁵N-labeled glycine (B1666218) or formate, in de novo purine biosynthesis pathways in cellular systems, or by using ¹⁵N-labeled ammonia (B1221849) or amines in chemical synthesis. nih.gov For instance, [7-¹⁵N]-adenine or [7-¹⁵N]-guanine can be used as precursors for the chemoenzymatic synthesis of labeled purine nucleosides. nih.gov
¹³C-Labeling: ¹³C-labeled purines can be prepared using ¹³C-enriched starting materials in the synthetic route. For example, ¹³C-labeled formamide (B127407) or formic acid can be used to introduce a ¹³C atom at the C2 or C8 position of the purine ring.
Labeling the Hydroxymethyl Groups:
¹³C-Labeling: A ¹³C-labeled hydroxymethyl group could be introduced by using a ¹³C-labeled building block during the synthesis of the purine. For example, a ¹³C-labeled chloromethyl ether could be used to introduce a ¹³CH₂OH group.
²H-Labeling (Deuteration): The hydrogen atoms of the hydroxymethyl groups can be replaced with deuterium by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a corresponding aldehyde or carboxylic acid precursor.
The following table summarizes potential isotope labeling strategies for this compound.
| Isotope | Position of Label | Synthetic Precursor Example | Potential Application |
| ¹⁵N | N7 | [7-¹⁵N]-Guanine derivative | Studying enzyme-substrate interactions and reaction mechanisms. nih.govnih.gov |
| ¹³C | C2 or C6 | ¹³C-labeled formic acid or cyanide | Tracing metabolic pathways using mass spectrometry. |
| ²H | Hydroxymethyl groups | Sodium borodeuteride (NaBD₄) | Investigating kinetic isotope effects in enzymatic reactions. |
This table provides illustrative examples of isotope labeling strategies based on general methods for purine synthesis, as specific labeling protocols for this compound have not been reported.
The use of such isotope-labeled probes, in conjunction with advanced analytical techniques, would provide invaluable insights into the molecular mechanisms underlying the biological activities of this compound and its analogues.
Analytical Methodologies for Research on 2 Hydroxymethyl 7h Purin 6 Yl Methanol
Chromatographic Separation Techniques for [2-(hydroxymethyl)-7H-purin-6-yl]methanol
Chromatography is a fundamental technique for isolating this compound from complex mixtures, allowing for its accurate quantification and further structural analysis. nih.gov The choice of chromatographic method depends on the sample matrix, the required resolution, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of purine (B94841) derivatives due to its high resolution, sensitivity, and applicability to non-volatile compounds. researchgate.netnih.gov The development of a robust HPLC method for this compound involves the careful selection and optimization of the stationary phase, mobile phase, and detector settings.
Method Development:
Stationary Phase: Reversed-phase (RP) columns, particularly C18 phases, are most commonly used for separating purine analogues. ibna.ro These columns separate molecules based on their hydrophobicity. For highly polar compounds, an aqueous C18 (AQ) column may offer better retention and selectivity. researchgate.net
Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). Ion-pairing reagents can be added to the mobile phase to improve the retention of highly polar purines on reversed-phase columns. researchgate.netnih.gov The pH of the buffer is a critical parameter that affects the ionization state and, therefore, the retention of the purine analyte. researchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of multiple purine derivatives with varying polarities. nih.gov
Optimization: Method optimization involves adjusting parameters such as mobile phase composition, pH, gradient slope, flow rate, and column temperature to achieve the desired resolution, peak shape, and analysis time. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently find the optimal conditions.
Interactive Data Table: Typical HPLC Parameters for Purine Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm, 250 x 4.6 mm | Separation based on hydrophobicity. |
| Mobile Phase A | Phosphate or Acetate Buffer (e.g., 20 mM, pH 4-7) | Controls pH and analyte ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |
| Elution Mode | Gradient | Improves resolution for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 25-40 °C | Affects viscosity and retention; improves reproducibility. |
| Detection | UV at ~260-275 nm or Mass Spectrometry | Quantitation and identification. |
This table represents a generalized starting point for method development for this compound, based on established methods for similar purine compounds. nih.govibna.ronih.gov
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally limited to thermally stable and volatile compounds. nih.gov Purine derivatives like this compound are non-volatile due to their polar functional groups (hydroxyl and amine groups) and are prone to thermal decomposition at the high temperatures required for GC analysis. researchgate.net Therefore, a derivatization step is mandatory to make them suitable for GC. researchgate.netoup.com
Derivatization Strategies: Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking polar functional groups. youtube.com
Silylation: This is the most common derivatization technique for compounds with active hydrogens, such as those found in this compound. youtube.com A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on hydroxyl and amine groups with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This reduces intermolecular hydrogen bonding, thereby increasing volatility. youtube.com
Alkylation/Esterification: This strategy can also be employed, for example, by converting acidic protons to methyl esters using reagents like (trimethylsilyl)diazomethane (TMSD). nih.gov
The resulting volatile derivative can then be separated on a non-polar or medium-polarity GC column (e.g., HP-5) and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net
Interactive Data Table: Common Derivatization Reagents for GC Analysis of Polar Compounds
| Reagent | Abbreviation | Target Functional Groups | Notes |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Amines, Carboxyls, Thiols | Highly effective and produces volatile byproducts. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Amines, Carboxyls | A very common and potent silylating agent. youtube.com |
| (Trimethylsilyl)diazomethane | TMSD | Carboxylic Acids | Used for methylation; safer alternative to diazomethane. nih.gov |
Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on the differential migration of charged species in an electric field. libretexts.orgsciex.com It is particularly well-suited for the analysis of polar and charged molecules like purine derivatives and requires minimal sample volume. nih.govnih.gov
Capillary Zone Electrophoresis (CZE): In CZE, the most common mode of CE, separation occurs in a buffer-filled, narrow-bore fused-silica capillary. sciex.com Analytes are separated based on their charge-to-size ratio. sciex.com For purine analysis, the buffer pH is a critical parameter; a basic pH (e.g., pH 9.4) is often used to ensure that the purine analytes are deprotonated and carry a negative charge, allowing them to be separated effectively. nih.gov
Optimization of CE methods involves adjusting the background electrolyte (buffer) composition and pH, applied voltage, capillary temperature, and injection parameters to achieve high resolution and reproducible migration times. nih.gov The high efficiency of CE can resolve structurally similar purine analogues that may be challenging to separate by HPLC.
Interactive Data Table: Optimized CE Conditions for Purine Separation
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Capillary | Uncoated Fused-Silica, 37-50 cm length, 75 µm I.D. | Standard capillary for CZE applications. nih.gov |
| Background Electrolyte | 20 mM Borate Buffer | Provides stable pH and buffering capacity. nih.gov |
| pH | 8.0 - 9.4 | Ensures deprotonation and negative charge on purine analytes. nih.govcapes.gov.br |
| Applied Voltage | 20-30 kV | High voltage drives the separation efficiently. nih.gov |
| Temperature | 25-37 °C | Controls buffer viscosity and migration times. nih.gov |
| Injection | Hydrodynamic (Pressure) or Electrokinetic | Introduction of a small, precise sample plug. libretexts.org |
| Detection | UV at 260 nm | Common wavelength for detecting purine rings. nih.gov |
Spectrometric Detection and Quantification of this compound
Spectrometric methods are indispensable for both the detection and structural elucidation of this compound following chromatographic separation.
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for the analysis of purine derivatives. researchgate.net It provides molecular weight information and structural details through fragmentation patterns, offering a high degree of specificity. oup.com
Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions to yield a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov
Impurity Profiling: The high sensitivity and specificity of MS make it ideal for detecting and identifying structurally related impurities, even at very low levels. nih.gov This is critical for quality control in pharmaceutical applications.
Trace Analysis: Techniques like multiple-reaction monitoring (MRM) in tandem MS provide exceptional sensitivity and selectivity, enabling the quantification of trace amounts of the compound in complex biological matrices. nih.govmdpi.com
Common ionization techniques for LC-MS analysis of purines include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar, non-volatile molecules. nih.gov
Interactive Data Table: Hypothetical MS/MS Transitions for Purine Analogue Analysis
| Analyte Type | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Application |
|---|---|---|---|---|
| Purine Base | [M+H]⁺ | Fragment 1 (e.g., loss of side chain) | Positive ESI | Quantification (Quantifier) |
| Purine Base | [M+H]⁺ | Fragment 2 (e.g., ring cleavage) | Positive ESI | Confirmation (Qualifier) |
This table illustrates the principle of MRM for a generic purine. Specific m/z values would need to be determined experimentally for this compound. nih.gov
UV-Vis spectroscopy is a robust, simple, and widely accessible technique for the quantitative analysis of compounds that contain chromophores. nih.gov The purine ring system in this compound possesses a strong UV absorbance, making this method highly suitable for its analysis. nih.gov
Concentration Determination: When used as a detector for HPLC, the UV response at a specific wavelength is proportional to the concentration of the analyte, according to the Beer-Lambert law. ibna.ro A calibration curve is constructed by plotting the peak area against the concentration of known standards. This allows for the accurate quantification of the compound in unknown samples. nih.gov
Purity Assessment: The UV spectrum of a pure compound is unique. A UV-Vis spectrophotometer can be used to scan a solution of the compound across a range of wavelengths (e.g., 200-400 nm) to obtain its absorbance spectrum. ibna.ro The presence of impurities with different chromophores can alter the shape of the spectrum or introduce additional absorbance maxima, thus providing an indication of purity. researchgate.net For purine derivatives, the maximum absorbance (λmax) is typically observed in the range of 250-290 nm, depending on the specific structure and the pH of the solvent. ibna.romdpi.com
Interactive Data Table: Reported UV Absorbance Maxima for Common Purines
| Compound | λmax 1 (nm) | λmax 2 (nm) | Reference |
|---|---|---|---|
| Uric Acid | ~266 | ~292 | ibna.ro |
| Xanthine (B1682287) | ~241 | ~276 | ibna.ro |
| Hypoxanthine (B114508) | ~255 | - | ibna.ro |
| Adenine | ~260 | - | nih.gov |
The specific λmax for this compound would need to be determined experimentally but is expected to fall within the typical range for purine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Tautomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic compounds like this compound. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the stereochemical arrangement of the molecule can be determined.
For this compound, ¹H NMR spectroscopy would provide critical information on the number and environment of protons in the molecule. The chemical shifts of the protons on the purine ring and the hydroxymethyl substituents would be indicative of their electronic environment. For instance, the protons on the purine core are expected to appear in the aromatic region of the spectrum, while the methylene (B1212753) protons of the hydroxymethyl groups would resonate at a higher field. Coupling between adjacent protons, observed as splitting of the signals, would help to establish the connectivity within the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring and the hydroxymethyl groups would further confirm the structure. Due to the low natural abundance of the ¹³C isotope, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are often employed to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.
A significant aspect of purine chemistry is the potential for tautomerism, where the molecule can exist in different isomeric forms that readily interconvert. For this compound, the most common tautomeric forms involve the migration of a proton between the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings (N7-H and N9-H). NMR spectroscopy is a powerful technique to study these tautomeric equilibria in solution. The observed chemical shifts of the protons and carbons in the purine ring are a weighted average of the shifts of the individual tautomers. By analyzing the spectra at different temperatures or in different solvents, it may be possible to influence the equilibrium and obtain information about the individual tautomers. In some cases, separate signals for the different tautomers can be observed at low temperatures, allowing for the determination of their relative abundance.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Analysis of this compound in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| C2-CH₂OH | ~4.5-4.7 (t) | ~60-65 | Methylene protons of the hydroxymethyl group at C2, likely a triplet if coupled to the hydroxyl proton. |
| C6-CH₂OH | ~4.8-5.0 (t) | ~62-67 | Methylene protons of the hydroxymethyl group at C6. |
| C2-CH₂OH | ~5.5-5.7 (br s) | - | Hydroxyl proton at C2, often a broad singlet. |
| C6-CH₂OH | ~5.8-6.0 (br s) | - | Hydroxyl proton at C6. |
| H8 | ~8.0-8.5 (s) | ~140-145 | Proton at the C8 position of the purine ring. |
| N7-H / N9-H | ~12.0-14.0 (br s) | - | Proton on the imidazole ring, chemical shift can be highly variable due to tautomerism and hydrogen bonding. |
| C2 | - | ~150-155 | Carbon at the C2 position. |
| C4 | - | ~152-157 | Carbon at the C4 position. |
| C5 | - | ~115-120 | Carbon at the C5 position. |
| C6 | - | ~158-163 | Carbon at the C6 position. |
Note: The chemical shift values are illustrative and can vary depending on the solvent, concentration, and temperature.
Quantitative Analysis of this compound in Experimental Research Matrices
Accurate quantification of this compound in various experimental matrices, such as biological fluids or chemical reaction mixtures, is crucial for many research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and wide dynamic range. researchgate.netnih.govajrconline.org
A robust quantitative method relies on the establishment of a reliable calibration curve. This is typically achieved by preparing a series of calibration standards with known concentrations of this compound in a matrix that closely mimics the experimental samples. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. An ideal internal standard would be a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound, as it would have nearly identical chemical and physical properties to the analyte.
The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the calibration curve should be established over the expected concentration range of the samples. The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) within the calibration range.
Table 2: Illustrative Parameters for a Quantitative LC-MS/MS Method for this compound
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of polar purine derivatives. |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | Gradient elution is typically used to achieve optimal separation. |
| Flow Rate | 0.2-0.5 mL/min | Optimized for the column dimensions and particle size. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Purines generally ionize well in positive ESI mode. |
| MS/MS Transition (Precursor > Product) | Analyte-specific (e.g., [M+H]⁺ > fragment ion) | Provides high selectivity for the analyte of interest. |
| Linear Range | e.g., 1 - 1000 ng/mL | Defines the concentration range over which the method is accurate and precise. |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL | The lowest concentration that can be reliably quantified. |
Matrix effects are a common challenge in LC-MS/MS analysis, particularly when analyzing complex samples like plasma, urine, or cell extracts. These effects, caused by co-eluting endogenous or exogenous compounds, can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the quantitative results.
Several strategies can be employed to mitigate matrix effects. The most effective approach is to use a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects. nih.govresearchgate.net Other strategies include:
Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can remove a significant portion of the interfering matrix components.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the bulk of the matrix components can reduce matrix effects. This may involve using a longer column, a different stationary phase, or a modified mobile phase gradient.
Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the analyte concentration to below the limit of quantification.
Standard Addition: In cases where a suitable blank matrix is not available, the method of standard addition can be used. This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the original concentration.
Advanced Hyphenated Techniques for this compound Characterization (e.g., LC-NMR, LC-IMS-MS)
The characterization of complex mixtures containing novel compounds like this compound can be significantly enhanced by the use of advanced hyphenated techniques that couple multiple analytical technologies.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of HPLC with the structural elucidation capabilities of NMR. This technique allows for the direct acquisition of NMR spectra of individual components as they elute from the chromatography column. For the analysis of a synthesis or degradation mixture containing this compound, LC-NMR can be invaluable for identifying impurities and byproducts without the need for offline fraction collection and purification.
LC-IMS-MS (Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry) adds another dimension of separation to the analysis. Ion mobility spectrometry separates ions based on their size, shape, and charge. This can be particularly useful for separating isomeric compounds that may not be resolved by chromatography alone. For this compound, LC-IMS-MS could potentially separate different tautomers or isomers, providing a more detailed characterization of the sample.
These advanced hyphenated techniques provide a wealth of information that can be critical for understanding the chemistry and behavior of novel purine derivatives in various research settings.
Molecular Interactions and Fundamental Mechanistic Studies of 2 Hydroxymethyl 7h Purin 6 Yl Methanol Strictly Non Clinical, Non Therapeutic
Investigation of Binding with Biomolecular Targets In Vitro
Comprehensive in vitro studies on the binding of [2-(hydroxymethyl)-7H-purin-6-yl]methanol with specific biomolecular targets are not described in the current body of scientific literature. Research into related purine (B94841) derivatives, however, provides a framework for how such investigations might be conducted. For instance, studies on other purine analogs often focus on their ability to interact with enzymes involved in purine metabolism or nucleic acid synthesis.
Enzyme-Ligand Interaction Studies: Substrate Specificity, Inhibition Kinetics, and Allosteric Modulation
There is no available data from enzyme-ligand interaction studies specifically for this compound. Such studies would typically involve assessing the compound's ability to act as a substrate or inhibitor for enzymes within the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or for DNA and RNA polymerases. Key parameters like binding affinity (Kd), inhibition constants (Ki), and the mechanism of inhibition would be determined.
Nucleic Acid Interaction Studies: Intercalation, Groove Binding, and Structural Perturbations of DNA and RNA
Specific studies detailing the interaction of this compound with DNA or RNA are not present in the scientific literature. Investigations in this area would aim to determine if the compound can bind to nucleic acids, for example, by intercalating between base pairs or binding to the major or minor grooves. Techniques such as UV-Vis spectroscopy, circular dichroism, and fluorescence spectroscopy would be employed to characterize any binding and subsequent structural changes to the nucleic acids.
Protein-Ligand Binding Affinity and Specificity Characterization via Biophysical Methods
There is a lack of published research using biophysical methods to characterize the binding affinity and specificity of this compound to any protein targets. Such studies would typically utilize techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to quantify binding thermodynamics and kinetics.
Cellular Uptake and Intracellular Localization Studies in Model Cell Lines (Non-Human, Non-Clinical)
Information regarding the cellular uptake and intracellular localization of this compound in any non-human model cell lines is not available in the public domain.
Investigation of Transport Mechanisms Across Cellular Membranes
No studies have been identified that investigate the mechanisms by which this compound might be transported across cellular membranes. Such research would explore whether uptake is mediated by passive diffusion or by specific nucleoside transporters.
Subcellular Distribution Analysis within Organelles
There is no published data on the subcellular distribution of this compound within organelles of model cell lines. These studies would typically use techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification to determine its localization in compartments such as the nucleus, mitochondria, or cytoplasm.
Fundamental Mechanistic Pathways Involving this compound in Lower Organisms or Cellular Models
Comprehensive searches of scientific literature and chemical databases have been conducted to elucidate the fundamental mechanistic pathways of the compound this compound. The following sections detail the findings—or lack thereof—in specific areas of non-clinical and non-therapeutic research.
Interaction with Cellular Redox Systems and Oxidative Stress Responses
No direct research has been published detailing the specific interactions of this compound with cellular redox systems or its effects on oxidative stress responses. The broader topic of how certain chemical compounds induce oxidative stress is well-documented. For instance, the metabolism of simple alcohols like methanol (B129727) can lead to the formation of reactive oxygen species and an imbalance in the cellular oxidant/antioxidant status. nih.govnih.gov However, specific studies measuring the impact of the more complex purine derivative, this compound, on oxidative stress markers, antioxidant enzyme activity, or redox signaling pathways are not available in the current body of scientific literature. Therefore, no data can be presented on its specific effects on cellular redox homeostasis.
Modulation of Gene Expression or Enzyme Activity in In Vitro Transcription/Translation Systems
There is no available research from in vitro studies, such as transcription/translation assays, that describes the modulation of gene expression or specific enzyme activities by this compound. While studies on other purine derivatives have shown that they can act as inhibitors of certain protein kinases and may influence angiogenesis, this has not been specifically demonstrated for this compound. nih.gov Research into how various compounds affect cellular processes is ongoing, but at present, the specific effects of this compound on in vitro biological systems remain uncharacterized.
Due to the absence of specific research data for this compound in the outlined areas, no data tables can be generated.
Emerging Research Areas and Future Perspectives for 2 Hydroxymethyl 7h Purin 6 Yl Methanol
Development of [2-(hydroxymethyl)-7H-purin-6-yl]methanol as a Chemical Probe for Fundamental Biological Processes
The development of chemical probes is crucial for dissecting complex biological pathways. The structural attributes of this compound make it an intriguing candidate for such a role. The hydroxymethyl groups offer reactive handles for the attachment of reporter molecules, such as fluorophores or biotin, without significantly altering the core purine (B94841) structure that may be critical for biological recognition.
Future research in this area will likely focus on synthesizing a library of tagged derivatives of this compound. These probes could then be employed to investigate its interactions with specific cellular targets. For instance, given the prevalence of purine structures in cellular signaling and metabolism, these probes could be instrumental in identifying and characterizing novel purine-binding proteins or enzymes involved in purine salvage and modification pathways. The potential for this compound to interact with kinases, dehydrogenases, or other ATP-utilizing enzymes is a particularly promising avenue of exploration.
| Potential Application as a Chemical Probe | Rationale | Example of a Research Approach |
| Target Identification and Validation | The purine scaffold is a common motif in enzyme cofactors and signaling molecules. | Synthesize a biotinylated derivative to perform pull-down assays from cell lysates, followed by mass spectrometry to identify binding partners. |
| Enzyme Activity Profiling | The hydroxymethyl groups could be modified to create activity-based probes that covalently label active enzymes. | Design a probe with a reactive electrophile that targets the active site of a specific class of purine-metabolizing enzymes. |
| Cellular Imaging | Attachment of a fluorescent dye would allow for the visualization of the compound's subcellular localization. | Utilize click chemistry to attach a fluorophore and perform confocal microscopy to track its distribution within living cells. |
Integration of this compound into Supramolecular Assemblies and Material Science Research (Non-Biological Applications)
Beyond its biological potential, the hydrogen bonding capabilities of this compound, afforded by its two hydroxymethyl groups and the purine ring's nitrogen atoms, make it a compelling building block for supramolecular chemistry and material science. These functional groups can participate in the formation of well-ordered, self-assembling structures through a network of hydrogen bonds.
This could lead to the development of novel hydrogels, liquid crystals, or functional polymers. For example, the incorporation of this purine derivative into a polymer backbone could imbue the resulting material with specific recognition properties, potentially for the selective binding of metal ions or small organic molecules. In the realm of nanotechnology, the self-assembly of this compound derivatives could be harnessed to create nanoscale structures with defined architectures and functionalities, such as nanowires or porous frameworks for catalysis or gas storage.
| Potential Non-Biological Application | Key Molecular Feature | Projected Outcome |
| Supramolecular Gels | Multiple hydrogen bond donors and acceptors. | Formation of a three-dimensional network that can trap solvent molecules, leading to gelation. |
| Functional Polymers | Reactive hydroxymethyl groups for polymerization. | Polymers with purine moieties that can act as recognition sites or catalysts. |
| Organic Frameworks | Directional hydrogen bonding and π-π stacking. | Crystalline porous materials for applications in separation or storage. |
Optimization of Green Synthesis Pathways for Research Material Production and Sustainability
As the research interest in this compound grows, so does the need for efficient and environmentally benign synthetic methods. Traditional synthetic routes to purine derivatives can often involve harsh reagents, multiple protection and deprotection steps, and the generation of significant chemical waste. A key future direction will be the development of green synthesis pathways that are both high-yielding and sustainable.
One promising approach is the use of palladium-catalyzed cross-coupling reactions, which have been shown to be effective for the synthesis of 6-(hydroxymethyl)purines. nih.govacs.orgacs.org Optimization of these methods could involve the use of more sustainable solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis. Biocatalysis, employing enzymes to perform specific transformations, represents another exciting frontier for the green synthesis of this compound and its analogs.
| Synthetic Strategy | Green Chemistry Principle | Potential Improvement |
| Palladium-Catalyzed Cross-Coupling | Atom Economy, Catalysis | Development of highly active catalysts to reduce metal waste; use of aqueous reaction media. |
| Microwave-Assisted Synthesis | Use of Renewable Feedstocks (Energy) | Reduced reaction times and energy consumption compared to conventional heating. |
| Biocatalysis | Design for Energy Efficiency | High selectivity and mild reaction conditions, minimizing byproducts and energy input. |
Advanced Computational Modeling for the Design and Prediction of Novel this compound Derivatives
Computational modeling has become an indispensable tool in modern chemical and biological research. nih.govacs.orgnih.gov In the context of this compound, advanced computational techniques can be leveraged to predict the properties and biological activities of novel derivatives, thereby guiding synthetic efforts and accelerating the discovery process.
Quantum chemical calculations can be used to determine the most stable tautomeric forms of the molecule and to predict its reactivity. nih.govacs.org Molecular docking simulations can provide insights into how derivatives of this compound might bind to specific protein targets, allowing for the rational design of more potent and selective inhibitors or probes. nih.govmdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of derivatives with their observed biological activity. semanticscholar.org
| Computational Method | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Tautomeric stability, electronic properties. | Provides a fundamental understanding of the molecule's structure and reactivity. nih.govacs.org |
| Molecular Docking | Binding affinity and mode to a protein target. | Guides the design of derivatives with enhanced biological activity. nih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure. | Prioritizes the synthesis of the most promising candidate molecules. semanticscholar.org |
Identification of Untapped Biosynthetic Sources and Novel Metabolic Pathways for this compound Discovery
While the chemical synthesis of this compound is being explored, the possibility of its natural occurrence should not be overlooked. Purine metabolism is a fundamental and highly conserved set of pathways in virtually all organisms. nih.govfrontiersin.orgwikipedia.org It is conceivable that this compound could be a yet-to-be-identified intermediate or byproduct of a novel metabolic pathway in certain microorganisms or plants.
Future research could involve metabolomic screening of diverse natural sources to search for the presence of this compound. The identification of a natural source would not only provide a potential biosynthetic route for its production but could also offer clues about its natural biological function. Understanding the enzymes involved in its biosynthesis could also pave the way for the development of engineered microorganisms for its sustainable production. The general pathways of purine metabolism involve the synthesis of inosine (B1671953) monophosphate (IMP) from 5-phosphoribosyl-alpha-pyrophosphate (PRPP), which is then converted to adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). news-medical.net Catabolic pathways lead to the formation of uric acid. wikipedia.orgutah.edu It is within the vast network of these metabolic transformations that novel modifications leading to this compound might be discovered.
| Research Area | Objective | Methodology |
| Metabolomics | To identify the presence of the compound in natural extracts. | High-resolution mass spectrometry and NMR spectroscopy of extracts from a wide range of organisms. |
| Genome Mining | To identify potential biosynthetic gene clusters for purine modification. | Bioinformatic analysis of microbial and plant genomes for enzymes with homology to known purine-modifying enzymes. |
| Enzyme Discovery | To characterize the enzymes responsible for the biosynthesis of the compound. | Heterologous expression and biochemical characterization of candidate enzymes identified through genome mining. |
Q & A
Q. What are the optimal synthetic routes for [2-(hydroxymethyl)-7H-purin-6-yl]methanol, and how do reaction conditions influence yield and purity?
Synthesis of this compound requires precise control of reaction parameters. For example, temperature (e.g., maintaining 0–5°C during sensitive steps) and pH (e.g., buffered conditions to avoid side reactions) are critical for minimizing byproducts. While specific protocols are not fully detailed in the literature, analogous purine derivatives are synthesized via nucleophilic substitution or oxidation-reduction cascades. Post-synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the hydroxymethyl group positions and purine backbone integrity. For example, the hydroxymethyl protons typically resonate at δ 3.5–4.5 ppm in DMSO-d.
- HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm for purine absorbance) ensures purity. A C18 column and gradient elution (water:acetonitrile, 0.1% TFA) are standard .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected at m/z 197.08 for CHNO) .
Q. What safety precautions are critical when handling this compound in the lab?
- Toxicity : Classified as harmful if swallowed (H302) and a respiratory irritant (H335). Use fume hoods and PPE (gloves, goggles).
- Reactivity : Avoid exposure to strong oxidizers (risk of exothermic decomposition). Store at 2–8°C under inert gas (N or Ar) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound across different studies?
Discrepancies often arise from solvent effects, pH-dependent tautomerism, or impurities. For example:
Q. What experimental designs are recommended for studying its degradation pathways under UV irradiation?
A factorial design (e.g., varying methanol concentration as a hydroxyl radical scavenger) can quantify degradation kinetics. For example:
Q. How does the spatial arrangement of hydroxymethyl groups impact reactivity compared to isomers like [1-(hydroxymethyl)cyclobutyl]methanol?
- Steric Effects : The 2-position on the purine ring increases steric hindrance, reducing nucleophilic substitution rates compared to less hindered isomers.
- Electronic Effects : Hydrogen bonding between the hydroxymethyl group and purine N7 enhances electrophilicity at C6, favoring alkylation reactions. Computational studies (DFT) can model these interactions .
Q. What methodologies are effective for analyzing its interactions with biological targets (e.g., enzymes or DNA)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to DNA helicases or kinases (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-DNA interactions.
- Molecular Docking : Use AutoDock Vina to predict binding poses in purine-binding pockets (e.g., ATPase domains) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on its stability in aqueous vs. nonpolar solvents?
- Hydrolytic Stability : In aqueous buffers (pH 7.4), the compound may undergo slow hydrolysis (t ≈ 72 hrs) via ring-opening. In DMSO or THF, stability exceeds 30 days. Validate via accelerated stability studies (40°C/75% RH) .
- Contradictory Data : Reconcile discrepancies by standardizing solvent purity (e.g., anhydrous DMSO with <0.01% HO) and excluding light exposure .
Q. Tables for Key Comparisons
Q. Table 1. Reactivity Comparison with Isomers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
